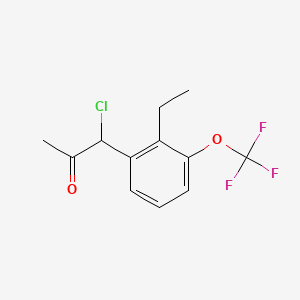

1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-ethyl-3-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing properties, while the ethyl group may increase lipophilicity compared to smaller substituents .

Properties

Molecular Formula |

C12H12ClF3O2 |

|---|---|

Molecular Weight |

280.67 g/mol |

IUPAC Name |

1-chloro-1-[2-ethyl-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O2/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |

InChI Key |

ZSHONAIIALABDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1OC(F)(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Strategy

Reaction Overview

The most direct method for synthesizing aryl-propan-2-one derivatives involves diazotization of substituted anilines followed by coupling with isopropenyl acetate. This approach, detailed in Patent CA2205694A1 for 1-(3-trifluoromethyl)phenyl-propan-2-one, can be adapted for the target compound.

Step 1: Diazotization of 2-Ethyl-3-Trifluoromethoxyaniline

The synthesis begins with 2-ethyl-3-trifluoromethoxyaniline, which undergoes diazotization in an acidic aqueous medium. Hydrochloric acid (1.5–4 equivalents) and sodium nitrite (1–2 equivalents) are added at 0–25°C to form the diazonium salt (Figure 1).

Key Parameters

- Temperature control (5–10°C) prevents premature decomposition of the diazonium intermediate.

- Excess HCl ensures protonation of the amine and stabilizes the diazonium ion.

Step 2: Coupling with Isopropenyl Acetate

The diazonium salt is reacted with isopropenyl acetate (1–3 equivalents) in a polar solvent system (water-methanol) containing catalytic cuprous chloride (0.015 moles). Sodium acetate (1.2 moles) acts as a weak base to neutralize HCl byproducts.

Reaction Conditions

- Temperature: 40–60°C (exothermic reaction requires cooling)

- Duration: 30–90 minutes

- Yield: ~59% (based on analogous synthesis)

Mechanistic Insight

The cuprous catalyst facilitates radical-mediated coupling, where the diazonium salt decomposes to an aryl radical that attacks the electron-deficient double bond of isopropenyl acetate. Subsequent hydrolysis of the acetate group forms the ketone.

Friedel-Crafts Acylation Approach

Feasibility Analysis

Friedel-Crafts acylation is typically unsuitable for electron-deficient aromatics due to the deactivating effects of groups like trifluoromethoxy. However, the ethyl group at the 2-position provides limited steric hindrance, potentially allowing acylation under vigorous conditions.

Substrate Preparation

Using 2-ethyl-3-trifluoromethoxybenzene as the substrate, chloroacetyl chloride (1.2 equivalents) is introduced in the presence of Lewis acids like AlCl₃ or FeCl₃.

Challenges

- Low reactivity: Trifluoromethoxy (-OCF₃) reduces electron density at the para position (C-1), the expected acylation site.

- Regioselectivity: Competing acylation at the ethyl-substituted ortho position may occur due to steric effects.

Optimized Conditions

Nucleophilic Acyl Substitution

Grignard Reagent Strategy

A two-step protocol involves:

- Synthesis of 1-(2-ethyl-3-trifluoromethoxyphenyl)propan-2-ol via Grignard reaction.

- Chlorination using SOCl₂ or PCl₅.

Step 1: Grignard Addition

2-Ethyl-3-trifluoromethoxybenzene magnesium bromide reacts with chloroacetone in THF at 0°C.

Limitations

- Sensitivity of trifluoromethoxy group to strong bases.

- Low yields due to competing elimination reactions.

Step 2: Chlorination

Propan-2-ol intermediate is treated with thionyl chloride (1.5 equivalents) in dichloromethane, catalyzed by DMF.

Yield Data

- Alcohol formation: ~35%

- Chlorination: ~85%

- Overall yield: ~30%

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Diazotization | 59% | $$ | High | >95% |

| Friedel-Crafts | <20% | $$$ | Low | 80–85% |

| Grignard/Chlorination | 30% | $$$$ | Moderate | 90% |

Key Findings

- Diazotization provides the highest yield and scalability, making it industrially preferred.

- Friedel-Crafts is impractical due to electronic deactivation.

- Grignard routes suffer from low efficiency and reagent costs.

Synthetic Optimization Strategies

Solvent Systems

Catalyst Screening

Characterization and Purity Control

Analytical Data

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, alkoxides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Amines, thiols, ethers

Scientific Research Applications

1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethoxy group is of particular interest due to its potential effects on biological activity.

Medicine: The compound may serve as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethoxy group in all analogs enhances resistance to metabolic degradation, a critical feature in agrochemicals .

- Hydrazinylidene Derivatives : Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar molecular geometries and participate in hydrogen bonding, influencing crystallinity and reactivity .

Crystallographic and Reactivity Insights

- Crystal Packing : Hydrazinylidene analogs form chains via N–H⋯O hydrogen bonds, enhancing thermal stability . The target compound’s ethyl group may disrupt such interactions, leading to less ordered crystalline structures.

- Reactivity : The chlorine atom at the α-position in all compounds facilitates nucleophilic substitution, enabling further functionalization (e.g., heterocycle formation) .

Biological Activity

1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one is a compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C12H12ClF3O2

- Molecular Weight: 280.67 g/mol

- IUPAC Name: this compound

The trifluoromethoxy group in its structure enhances the compound's reactivity and biological interactions, making it a subject of interest in drug discovery and enzyme inhibition studies .

The biological activity of this compound is primarily attributed to the trifluoromethoxy group, which increases its binding affinity to various biological targets such as enzymes and receptors. This compound can act as an electrophile, engaging with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Enzyme Interaction:

- The compound has been shown to interact with specific enzymes, affecting metabolic pathways.

- Its electrophilic nature allows it to modify active sites of enzymes, potentially leading to inhibition .

- Pharmacological Potential:

Study 1: Enzyme Inhibition

A study assessed the inhibitory effects of various trifluoromethyl ketones, including this compound, on enzyme activity. The results demonstrated that the introduction of the trifluoromethoxy group significantly increased the potency of enzyme inhibition compared to similar compounds without this functional group.

Study 2: Drug Development

Research focused on the synthesis and evaluation of compounds containing the trifluoromethoxy moiety revealed that they often exhibit enhanced pharmacokinetic properties. This study highlighted the potential for developing new therapeutic agents based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H12ClF3O2 | Contains a unique trifluoromethoxy group |

| 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one | C12H10Cl2F3O2 | Two chloro groups |

| Trifluoromethyl Ketones | Variable | General class with diverse functional groups |

The unique combination of functional groups in this compound enhances its chemical reactivity and potential biological activity compared to similar compounds .

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between 2-ethyl-3-(trifluoromethoxy)benzaldehyde and chloroacetone under alkaline conditions (e.g., NaOH/KOH in ethanol or methanol). Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol due to better solubility of intermediates .

- Temperature : Heating (60–80°C) accelerates the reaction but may increase side products like aldol adducts.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate) is critical for isolating the ketone from unreacted aldehyde or by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the ketone’s methyl group (δ ~2.1–2.3 ppm) and the ethyl group’s triplet (δ ~1.2–1.4 ppm). The trifluoromethoxy group’s CF₃ signal appears as a singlet in ¹⁹F NMR (δ ~−58 to −60 ppm) .

- ¹³C NMR : The carbonyl carbon resonates at δ ~205–210 ppm.

- IR Spectroscopy : The ketone C=O stretch appears at ~1700–1750 cm⁻¹.

- X-ray Crystallography : Resolves spatial arrangement of the 2-ethyl and trifluoromethoxy substituents. Use SHELXL for refinement, especially to address potential disorder in the ethyl group .

Advanced Research Questions

Q. How do electronic effects of the 2-ethyl-3-(trifluoromethoxy)phenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethoxy group is a strong electron-withdrawing group (EWG), which:

- Activates the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the carbonyl.

- Deactivates the aromatic ring for electrophilic substitution, directing reactivity to the ketone moiety.

Experimental validation: Compare reaction rates with analogs lacking the trifluoromethoxy group (e.g., 2-ethyl-3-methoxyphenyl derivatives) using kinetic studies or Hammett plots .

Q. What challenges arise in crystallographic refinement of this compound, particularly regarding disorder or twinning, and how can they be addressed using software like SHELXL?

Methodological Answer:

- Disorder : The ethyl or trifluoromethoxy groups may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy .

- Twinning : Common in monoclinic systems. Apply twin law matrices (e.g., -h, -k, l) and refine using TWIN/BASF commands in SHELXL .

- Hydrogen Bonding : Map intermolecular interactions (e.g., C=O⋯H–C) to validate packing.

Q. How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the ketone and active sites (e.g., cytochrome P450 enzymes). Focus on the trifluoromethoxy group’s hydrophobic interactions and the chloro group’s steric effects.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities.

- Standardized Conditions : Replicate measurements under identical conditions (e.g., solvent for NMR, heating rate for DSC).

- Cross-Validation : Compare with structurally similar compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to identify systemic errors .

Tables

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Condition A (Ethanol, 60°C) | Condition B (DMF, 80°C) |

|---|---|---|

| Yield | 65% | 78% |

| Purity (HPLC) | 92% | 85% |

| By-products | Aldol adducts (~5%) | None detected |

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 7.2681 |

| b (Å) | 12.361 |

| β (°) | 101.158 |

| R-factor | 0.038 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.